S-acetyl-L-glutathione

Description

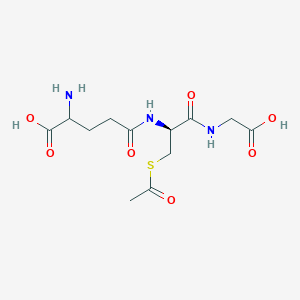

Structure

3D Structure

Properties

IUPAC Name |

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

S-acetyl-L-glutathione synthesis and purification for research purposes

An In-Depth Technical Guide to the Synthesis and Purification of S-acetyl-L-glutathione for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of this compound (SAG), a pivotal molecule in biomedical research. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying chemical principles, offers detailed experimental protocols, and outlines robust analytical methods for quality control. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep and practical understanding of the entire workflow.

Introduction: The Rationale for this compound

Glutathione (L-γ-glutamyl-L-cysteinyl-glycine; GSH) is the most abundant endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification, and immune function.[1] However, its therapeutic and research applications are hampered by poor stability and low oral bioavailability, as it is rapidly degraded in the gastrointestinal tract and plasma.[2][3]

This compound is a prodrug of GSH, designed to overcome these limitations.[1] The addition of an acetyl group to the sulfur atom of the cysteine residue protects the molecule from oxidation and enzymatic degradation.[2][4] This modification renders the molecule more lipophilic, allowing it to be absorbed more readily and to cross cell membranes.[1][5] Once inside the cell, the acetyl group is cleaved by intracellular thioesterases, releasing active GSH where it is needed most.[4][6][7] This enhanced stability and cellular uptake make SAG a superior tool for studying the effects of glutathione replenishment in various experimental models.[1][6][8]

Part I: The Chemical Synthesis of this compound

The synthesis of SAG hinges on the selective acylation of the thiol group (-SH) of the cysteine residue within the glutathione molecule. This presents a chemical challenge, as glutathione also possesses two amine groups (one on the glutamyl residue and one on the cysteinyl residue) and two carboxylic acid groups, all of which are potentially reactive. The key to a successful synthesis is to exploit the unique reactivity of the thiol group under specific conditions to achieve high selectivity and yield.

Principle of Selective S-Acylation

The thiol group is a potent nucleophile, particularly in its thiolate anion form (S⁻). However, under acidic conditions, the amine groups are protonated (-NH₃⁺), which deactivates them towards acylation. The thiol group, being less basic, remains more available for reaction. Many successful synthetic strategies leverage this differential reactivity by conducting the acylation in an acidic medium.

Methodology: Catalytic Acylation in a Mixed Solvent System

An efficient, one-step synthesis has been developed that achieves high selectivity, yield, and purity through the use of a specific solvent system and catalyst.[9][10] This method avoids the need for protecting groups, simplifying the workflow and making it highly scalable.

Reaction Scheme:

Figure 1: Catalytic Synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve L-glutathione in a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA).

-

Catalyst Addition: Add a catalytic amount of cobalt(II) chloride (CoCl₂). The catalyst is crucial for facilitating the selective acylation of the thiol group.

-

Acylation: Introduce the acetylating agent, such as acetic anhydride, to the reaction mixture. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material (GSH) is complete.

-

Work-up: Upon completion, the product is typically isolated by precipitation, which can be induced by adjusting the pH or adding an anti-solvent.

This method has been reported to achieve yields as high as 91% with a purity exceeding 99.5%, highlighting its efficiency and selectivity.[9][11]

| Parameter | Condition | Rationale |

| Starting Material | L-Glutathione (GSH) | The tripeptide precursor. |

| Acetylating Agent | Acetic Anhydride | A common and effective source of the acetyl group. |

| Solvent System | DMF-TFA | The acidic TFA protonates amine groups, preventing N-acylation. |

| Catalyst | CoCl₂ | Enhances the rate and selectivity of the S-acylation reaction. |

| Reported Yield | ~91% | Indicates a highly efficient conversion.[9][10] |

| Reported Purity | ~99.7% | Demonstrates the clean nature of the reaction.[9][10] |

Table 1: Summary of Reaction Conditions for Catalytic Synthesis.

Part II: Purification of this compound

Purification is a critical step to ensure the final product is suitable for research purposes, free from unreacted starting materials, byproducts, and residual solvents. The primary impurities of concern are unreacted glutathione (GSH), glutathione disulfide (GSSG) formed via oxidation, and potential N-acetylated byproducts.[12]

Purification Workflow

Figure 2: General workflow for the purification of SAG.

Protocol 1: Purification by Precipitation and Washing

A common and effective method for isolating SAG is through controlled precipitation from the reaction mixture, followed by thorough washing.[13]

-

pH Adjustment: Carefully adjust the pH of the aqueous reaction mixture to a weakly acidic range (e.g., pH 4.0).[12] this compound is least soluble at this pH, causing it to precipitate out of the solution while more polar impurities like GSH remain dissolved.

-

Stirring/Crystallization: Stir the mixture for a period (e.g., 1 hour) to allow for complete precipitation. In some protocols, an anti-solvent like acetone or ethyl acetate is added to further decrease the solubility of the product and enhance the yield.[13]

-

Filtration: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a suitable solvent, such as cold acetonitrile or ethanol, to remove residual soluble impurities.[13]

-

Drying: Dry the purified white solid under vacuum at a controlled temperature to remove all residual solvents.

This procedure is effective at removing the primary impurities and can yield a product with high purity (typically >96%).[13]

Part III: Analytical Characterization for Quality Control

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and stability of the synthesized SAG. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of SAG. A reverse-phase method is typically used.

-

Principle: The sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution. SAG, being more nonpolar than GSH, will have a longer retention time. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: A gradient or isocratic system of water and acetonitrile, often with an acidic modifier like sulfuric acid or TFA.[14]

-

Detection: UV detection at 200-210 nm.[14]

-

Expected Result: A pure sample of SAG will show a single major peak at a characteristic retention time, with purity typically expected to be ≥98%.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the molecule and verifying that acetylation has occurred at the correct position (the sulfur atom). Both ¹H and ¹³C NMR should be performed.

-

Principle: NMR detects the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and chemical environment of each atom.

-

Key ¹H NMR Signals for Confirmation:

-

Acetyl Protons: A characteristic singlet peak around 2.0-2.4 ppm, corresponding to the three protons of the S-acetyl group (-S-CO-CH₃). The presence of this peak is strong evidence of successful acetylation.

-

Cysteine Protons: The signals for the α- and β-protons of the cysteine residue will be shifted compared to those in native GSH, confirming the modification at the sulfur atom.

-

-

Reference Spectra: Comparing the obtained spectra with reference spectra for both GSH and SAG confirms the identity of the product.[9][15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Result: For SAG (C₁₂H₁₉N₃O₇S), the expected monoisotopic mass is approximately 349.09 Da. Electrospray ionization (ESI) in positive mode would show a prominent ion at [M+H]⁺ ≈ 350.1 m/z.[13]

| Analysis Technique | Parameter | Expected Result for High-Purity SAG |

| Appearance | Visual Inspection | White to off-white crystalline powder.[4] |

| Purity | HPLC (RP-C18) | ≥98%, single major peak.[4][6] |

| Identity | ¹H NMR | Presence of a singlet at ~2.0-2.4 ppm (S-acetyl group). |

| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ ion at m/z ≈ 350.1.[13] |

| Solubility | In PBS (pH 7.2) | ~1 mg/mL.[6][8] |

| Storage | Recommended Conditions | -20°C or 2-8°C, under inert gas, protected from moisture.[4][6][8] |

Table 2: Key Analytical Specifications for this compound.

Conclusion

The synthesis and purification of this compound for research purposes require a careful and methodologically sound approach. By employing selective S-acylation strategies, such as the catalyzed reaction in a DMF/TFA solvent system, high yields of the desired product can be achieved efficiently. Subsequent purification by controlled precipitation and washing is critical for removing key impurities. Finally, a comprehensive suite of analytical techniques, including HPLC, NMR, and MS, must be used to rigorously validate the identity and purity of the final compound. Adherence to these principles and protocols will ensure the production of high-quality this compound, a reliable and effective tool for advancing biomedical research.

References

- WO2009047728A2 - New s-acyl-glutathione derivatives, their syntesis and use in the treatment of oxidative stress-related diseases.

-

Drug-S-Acyl-Glutathione Thioesters: Synthesis, Bioanalytical Prop... . Source: Ingenta Connect. [Link]

-

The Science Behind S-Acetyl Glutathione . Source: MakeWell Global. [Link]

-

An Improved Process for Preparation of this compound . Source: ACS Publications. [Link]

-

Novel S-acyl glutathione derivatives prevent amyloid oxidative stress and cholinergic dysfunction in Alzheimer disease models . Source: PubMed. [Link]

-

Protective effect of new S-acylglutathione derivatives against amyloid-induced oxidative stress . Source: PubMed. [Link]

-

An Improved Process for Preparation of S -Acetyl- l -glutathione . Source: ResearchGate. [Link]

- WO1992000320A1 - A process for the preparation of glutathione s-acyl derivatives, compounds obtained from said process and an intermediate useful for the preparation thereof.

-

s-acetyl glutathione+ . Source: Martel Medical Office, Inc. [Link]

- CN104072577A - Method for preparing this compound.

-

S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation . Source: PubMed Central. [Link]

- US2760956A - Production of s-acetyl glutathione.

-

A New Era Of Cellular Antioxidant Protection: S-Acetyl Glutathione, Unlocking The Ultimate Potential Of The Master Antioxidant . Source: Gihi Chemicals Co.,Limited. [Link]

-

Reduction of molecular oxygen by redox active thiols: comparison of glutathione, N-acetylcysteine, cysteine, and homocysteine . Source: PubMed. [Link]

-

Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers . Source: Semantic Scholar. [Link]

-

(PDF) Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers . Source: ResearchGate. [Link]

-

Thiol and redox reactive agents exert different effects on glutathione metabolism in HeLa cell cultures . Source: PubMed. [Link]

-

Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions . Source: PubMed. [Link]

-

Thiol-Michael addition based conjugate for glutathione activation and release . Source: PubMed. [Link]

-

Thiol-water proton exchange of glutathione, cysteine, and N-acetylcysteine: Implications for CEST MRI . Source: PubMed. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000125) . Source: Human Metabolome Database. [Link]

-

Thiol‐water proton exchange of glutathione, cysteine, and N‐acetylcysteine: Implications for CEST MRI . Source: Semantic Scholar. [Link]

-

Glutathione: methods of sample preparation for chromatography and capillary electrophoresis . Source: ResearchGate. [Link]

-

Studies on the reaction of glutathione and formaldehyde using NMR . Source: RSC Publishing. [Link]

-

HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column . Source: SIELC Technologies. [Link]

Sources

- 1. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. makewell.co [makewell.co]

- 3. Novel S-acyl glutathione derivatives prevent amyloid oxidative stress and cholinergic dysfunction in Alzheimer disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. gihichem.com [gihichem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | CAS 3054-47-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. CN104072577A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 15. Studies on the reaction of glutathione and formaldehyde using NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Cellular Uptake and Transport of S-acetyl-L-glutathione

Abstract

S-acetyl-L-glutathione (SAG) has emerged as a superior alternative for elevating intracellular glutathione (GSH) levels, overcoming the poor bioavailability of direct GSH supplementation. This technical guide provides a comprehensive analysis of the molecular mechanisms governing the cellular uptake and transport of SAG. We will explore the transit of SAG across the plasma membrane, its intracellular hydrolysis to yield active GSH, and the key enzymatic players involved. This document synthesizes current research to offer a detailed perspective for researchers, scientists, and professionals in drug development, complete with experimental protocols and quantitative data to facilitate further investigation into this promising therapeutic agent.

Introduction: The Glutathione Dilemma and the Advent of this compound

Glutathione (γ-L-glutamyl-L-cysteinylglycine, or GSH) is the most abundant endogenous antioxidant in mammalian cells, playing a pivotal role in detoxification, redox homeostasis, and immune function.[1][2] However, the therapeutic potential of oral GSH supplementation is severely hampered by its rapid degradation in the gastrointestinal tract and limited cellular uptake.[1][3] This has spurred the development of more stable and bioavailable precursors, with this compound (SAG) being a frontrunner.[4][5]

SAG is a derivative of GSH where an acetyl group is attached to the sulfur atom of the cysteine residue.[1][6] This chemical modification confers several advantages:

-

Enhanced Stability: The acetyl group protects the molecule from enzymatic degradation in the digestive system.[7][8]

-

Increased Lipophilicity: The modification makes SAG more lipid-soluble, facilitating its passage across cellular membranes.[1]

-

Prodrug Functionality: SAG acts as a prodrug, efficiently delivering GSH into the cell where it is converted to its active form.[5][8][9]

This guide will delve into the mechanistic intricacies of how SAG achieves this superior cellular delivery of glutathione.

Cellular Uptake and Transport Mechanisms of this compound

The journey of SAG from the extracellular environment to the cytosol involves a multi-step process, beginning with its transport across the plasma membrane. While the precise mechanisms are still under active investigation, current evidence points towards a combination of passive diffusion and carrier-mediated transport.

Passive Diffusion

The acetylation of the thiol group in SAG increases its lipophilicity, allowing it to more readily diffuse across the lipid bilayer of the cell membrane.[1] This is considered a primary mechanism for its cellular entry.

Carrier-Mediated Transport

While passive diffusion plays a significant role, the involvement of specific transporter proteins in SAG uptake is an emerging area of research. Although direct transporters for SAG have not been fully elucidated, related transporters for similar molecules provide plausible candidates for investigation.[10] For instance, the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5, is responsible for the transport of L-carnitine and acetyl-L-carnitine across the blood-brain barrier and is expressed in various tissues.[11][12][13] Given the structural similarities, it is hypothesized that transporters like OCTN2 or monocarboxylate transporters (MCTs) such as MCT1 (SLC16A1) could be involved in the cellular uptake of SAG.[14][15][16]

Intracellular Fate: The Conversion of SAG to Glutathione

Once inside the cell, SAG must be converted to its active form, GSH, to exert its physiological effects. This deacetylation is a rapid and efficient process catalyzed by cytosolic enzymes.

Role of Cytosolic Thioesterases

The primary enzymes responsible for the hydrolysis of the thioester bond in SAG are cytosolic thioesterases.[9][10][17] These enzymes cleave the acetyl group, releasing reduced glutathione and acetate. This enzymatic conversion is crucial for replenishing the intracellular GSH pool.[5][9] Studies have shown that SAG administration can significantly restore GSH levels in various cell types, including fibroblasts from patients with genetic defects in glutathione synthesis.[9][18]

The intracellular conversion of SAG to GSH is a critical step in its mechanism of action. The following diagram illustrates this process.

Caption: Intracellular conversion of S-Acetylglutathione to Glutathione.

Quantitative Data on SAG Uptake and Bioavailability

The enhanced bioavailability of SAG compared to GSH has been demonstrated in several studies. While specific uptake rates can vary depending on the cell type and experimental conditions, the general consensus is that SAG is more effective at increasing intracellular GSH levels.

| Parameter | This compound (SAG) | L-Glutathione (GSH) | Reference(s) |

| Oral Bioavailability | Significantly higher | Low | [3][7] |

| Stability in Digestive Tract | Stable | Prone to degradation | [6][7] |

| Cellular Uptake Efficiency | High | Low | [3][8] |

| Effect on Intracellular GSH | Significant increase | Minimal to no increase | [5][8] |

Experimental Protocols for Studying SAG Uptake and Transport

To further elucidate the mechanisms of SAG transport and its intracellular conversion, a variety of experimental approaches can be employed.

Cell Culture Models

-

Cell Lines: A diverse range of cell lines can be used, including hepatocytes (e.g., HepG2), intestinal epithelial cells (e.g., Caco-2), and neuronal cells, to study tissue-specific uptake mechanisms.

-

Primary Cells: Primary cell cultures, such as fibroblasts or hepatocytes, can provide a more physiologically relevant model.[5][18]

Transport Assays

-

Cell Seeding: Plate cells in appropriate well plates and culture until they reach a confluent monolayer.

-

Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate for a defined period.

-

Incubation with SAG: Add the incubation buffer containing a known concentration of SAG (radiolabeled, fluorescently tagged, or unlabeled).

-

Time Points: Incubate for various time points to determine the rate of uptake.

-

Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular SAG.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

-

Quantification: Analyze the cell lysate to quantify the intracellular concentration of SAG and/or GSH using methods such as HPLC, mass spectrometry, or spectrophotometric assays.

Quantification of Intracellular Glutathione

-

Ellman's Reagent (DTNB) Assay: A colorimetric assay to measure total thiol content, which can be adapted to specifically measure GSH.

-

HPLC with UV or Fluorescence Detection: A more specific and sensitive method for separating and quantifying GSH and its oxidized form (GSSG).

-

LC-MS/MS: The gold standard for highly sensitive and specific quantification of GSH and related metabolites.

A typical experimental workflow for investigating SAG uptake is depicted below.

Caption: Experimental workflow for studying SAG cellular uptake.

Conclusion and Future Directions

This compound represents a significant advancement in strategies to augment intracellular glutathione levels. Its enhanced stability and ability to be taken up by cells make it a promising therapeutic agent for conditions associated with oxidative stress and glutathione deficiency.[6][19] While passive diffusion is a key mechanism of its cellular entry, further research is warranted to fully characterize the specific transporters involved in its uptake. A deeper understanding of these transport mechanisms will be instrumental in optimizing the therapeutic applications of SAG and developing novel strategies for targeted delivery of glutathione to specific tissues and cell types.

References

- Vertex AI Search. (n.d.). Understanding the Mechanism: How S-Acetyl Glutathione Becomes Active in the Body.

- Vertex AI Search. (2024, September 23). Why does S-Acetyl Glutathione work better than Reduced L-Gluthione?.

- BenchChem. (n.d.). S-Acetylglutathione: A Technical Guide to Cellular Uptake and Transport Mechanisms.

- MakeWell UK. (2025, January 13). The Science Behind S-Acetyl Glutathione.

- EffePharm. (2025, June 30). Liposomal or S-Acetyl Glutathione? How to Choose the Right Supplement.

- HER®. (n.d.). L-Glutathione vs. S-Acetyl Glutathione: Which is Right for You?.

- PlantaCorp. (n.d.). The benefits of glutathione supplementation | Liposomal Formulations.

- Vertex AI Search. (2024, March 19). This compound: Physiological Roles and Pharmacokinetic Characteristics.

- Gihi Chemicals Co.,Limited. (2025, December 23). A New Era Of Cellular Antioxidant Protection: S-Acetyl Glutathione, Unlocking The Ultimate Potential Of The Master Antioxidant.

- BenchChem. (n.d.). S-Acetylglutathione: A Technical Guide to a Promising Precursor for Intracellular Glutathione Synthesis.

- Cacciatore, I., et al. (2022). S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation. PMC - PubMed Central.

- Solvo Biotechnology. (n.d.). OCTN2 - Transporters.

- Kido, Y., et al. (2001). Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier. PubMed.

- Locatelli, C. A., et al. (n.d.). Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. Graphy Publications.

- Doherty, J. R., et al. (2014). Blocking lactate export by inhibiting the Myc target MCT1 Disables glycolysis and glutathione synthesis. PubMed.

- Tamai, I., et al. (2006). Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse. PubMed.

- ResearchGate. (2025, August 9). S-Acetylglutathione normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency.

- Wang, L., et al. (2024). MCT1-governed pyruvate metabolism is essential for antibody class-switch recombination through H3K27 acetylation. PubMed Central.

- Wang, L., et al. (2024). MCT1-governed pyruvate metabolism is essential for antibody class-switch recombination through H3K27 acetylation. PubMed.

- Wu, G., et al. (n.d.). Glutathione metabolism and its implications for health. PubMed - NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. her-essentials.com [her-essentials.com]

- 4. plantacorp.com [plantacorp.com]

- 5. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esliteglutathione.com [esliteglutathione.com]

- 7. hormonesynergy.com [hormonesynergy.com]

- 8. makewell.uk [makewell.uk]

- 9. This compound: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Functional relevance of carnitine transporter OCTN2 to brain distribution of L-carnitine and acetyl-L-carnitine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blocking lactate export by inhibiting the Myc target MCT1 Disables glycolysis and glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MCT1-governed pyruvate metabolism is essential for antibody class-switch recombination through H3K27 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MCT1-governed pyruvate metabolism is essential for antibody class-switch recombination through H3K27 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. graphyonline.com [graphyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. effepharm.com [effepharm.com]

The Gateway to Cellular Fortification: A Technical Guide to the Intracellular Conversion of S-acetyl-L-glutathione to Reduced Glutathione

Abstract

Reduced glutathione (GSH), the cornerstone of the cell's antioxidant defense system, is pivotal in mitigating oxidative stress, detoxifying xenobiotics, and maintaining redox homeostasis. However, its therapeutic application via direct supplementation is hampered by poor bioavailability. S-acetyl-L-glutathione (SAG), a lipophilic and stable prodrug, circumvents these limitations by efficiently traversing the cell membrane and subsequently converting to GSH intracellularly. This technical guide provides an in-depth exploration of the mechanisms governing this intracellular conversion, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the cellular uptake of SAG, elucidate the enzymatic machinery responsible for its hydrolysis, and provide detailed, field-proven protocols for the quantification of this conversion and the assessment of relevant enzymatic activities.

The Rationale for this compound: Overcoming the Glutathione Delivery Challenge

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and its depletion is a hallmark of numerous pathologies, including neurodegenerative diseases, liver damage, and accelerated aging.[1] Direct oral administration of GSH is largely ineffective due to its rapid degradation by digestive enzymes and poor absorption.[2] this compound, with an acetyl group attached to the sulfur atom of the cysteine residue, offers a chemically elegant solution to this problem.[3] This modification renders the molecule more stable and lipophilic, protecting it from degradation in the gastrointestinal tract and bloodstream and facilitating its entry into cells.[4][5]

The core advantage of SAG lies in its ability to act as an efficient intracellular delivery system for GSH.[3] Once inside the cell, the acetyl group is cleaved, releasing the active and functional GSH molecule precisely where it is needed.[3][4] This targeted release mechanism ensures the effective replenishment of the intracellular GSH pool, thereby bolstering the cell's antioxidant capacity.

The Intracellular Journey: From SAG to GSH

The conversion of SAG to GSH is a two-step process: cellular uptake followed by intracellular hydrolysis.

Cellular Uptake: A Tale of Lipophilicity and Passive Diffusion

The primary mechanism for the cellular uptake of this compound is believed to be passive diffusion.[2] The addition of the acetyl group increases the lipophilicity of the glutathione molecule, allowing it to more readily traverse the lipid bilayer of the cell membrane.[2] This enhanced membrane permeability is a key factor in the superior bioavailability of SAG compared to GSH.

Experimental Workflow: Cellular Uptake and Conversion of SAG

Caption: Intracellular conversion of SAG to GSH.

Intracellular Hydrolysis: The Role of Cytosolic Thioesterases

Once inside the cell, SAG is rapidly hydrolyzed by cytosolic thioesterases, a class of enzymes that catalyze the cleavage of thioester bonds.[1][6] This deacetylation process releases reduced glutathione (GSH) and acetate. While the specific thioesterases responsible for SAG hydrolysis in various cell types are not yet fully elucidated, this enzymatic conversion is highly efficient.[1]

It is important to note that while some S-acyl-GSH derivatives can be recognized as substrates by the ectoenzyme γ-glutamyltransferase (GGT), this pathway is primarily involved in the metabolism of extracellular compounds and is distinct from the primary intracellular conversion of SAG.[7] The primary fate of intracellular SAG is hydrolysis by cytosolic thioesterases to yield GSH.

Quantifying the Conversion: Experimental Protocols

To rigorously study the intracellular conversion of SAG to GSH, it is essential to employ robust and validated experimental methods. The following protocols provide step-by-step guidance for quantifying intracellular glutathione levels and assessing thioesterase activity.

Protocol for Quantification of Intracellular GSH and GSSG using HPLC

This protocol details a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Metaphosphoric acid (MPA), 10% (w/v)

-

Mobile phase (e.g., water, acetonitrile, and sulfuric acid)[8]

-

GSH and GSSG standards

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with SAG for the desired time points. Include untreated control cells.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 200-500 µL of 10% MPA directly to the culture plate to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Carefully collect the supernatant, which contains the intracellular GSH and GSSG.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate GSH and GSSG using a suitable column (e.g., C18 reverse-phase column).[10]

-

Detect and quantify the peaks corresponding to GSH and GSSG based on the retention times of the standards.

-

-

Data Analysis:

-

Generate a standard curve for both GSH and GSSG.

-

Calculate the concentration of GSH and GSSG in the samples based on the standard curve.

-

Normalize the glutathione concentrations to the total protein content of the cell lysate, determined by a standard protein assay (e.g., Bradford assay).

-

Calculate the GSH/GSSG ratio as an indicator of cellular redox status.

-

| Parameter | Control | SAG-Treated (2h) | SAG-Treated (4h) |

| Intracellular GSH (nmol/mg protein) | 25.3 ± 2.1 | 48.7 ± 3.5 | 62.1 ± 4.2 |

| Intracellular GSSG (nmol/mg protein) | 1.8 ± 0.3 | 2.1 ± 0.4 | 2.3 ± 0.5 |

| GSH/GSSG Ratio | 14.1 | 23.2 | 27.0 |

| Table 1: Example data showing the effect of SAG treatment on intracellular glutathione levels in cultured hepatocytes. Data are presented as mean ± SD. |

Protocol for Spectrophotometric Assay of Thioesterase Activity

This protocol utilizes the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to measure the activity of thioesterases that hydrolyze SAG. The cleavage of the thioester bond in SAG releases a free thiol group (GSH), which then reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

-

Cell or tissue lysate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

This compound (SAG) solution (substrate)

-

DTNB solution (in buffer)

-

Spectrophotometer

Procedure:

-

Lysate Preparation: Prepare a cytosolic fraction from cells or tissues of interest by standard homogenization and centrifugation methods.

-

Reaction Mixture Preparation:

-

In a 96-well plate or cuvette, prepare a reaction mixture containing Tris-HCl buffer and the cell/tissue lysate.

-

Add the DTNB solution to the reaction mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the SAG solution to the reaction mixture.

-

Immediately start monitoring the change in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Use the molar extinction coefficient of the product (TNB, 14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of GSH production.

-

Express the thioesterase activity as nmol of GSH produced per minute per mg of protein.

-

| Sample | Thioesterase Activity (nmol/min/mg protein) |

| Liver Cytosol | 150.8 ± 12.3 |

| Kidney Cytosol | 98.2 ± 8.7 |

| Brain Cytosol | 45.6 ± 5.1 |

| Table 2: Example data showing thioesterase activity towards SAG in different rat tissue cytosols. Data are presented as mean ± SD. |

The Role of Sirtuins: An Indirect Influence

While cytosolic thioesterases are the direct players in SAG hydrolysis, the sirtuin family of NAD+-dependent protein deacetylases may exert an indirect influence on the cellular redox state. Sirtuins, such as SIRT1, are known to deacetylate and regulate the activity of various proteins involved in stress responses and metabolism.[11] For instance, sirtuins can influence the expression of antioxidant enzymes. However, there is currently no direct evidence to suggest that sirtuins catalyze the deacetylation of SAG itself. The deacetylation mechanism of sirtuins is specific to acetyl-lysine residues on proteins and is mechanistically distinct from the hydrolysis of a thioester bond.[12]

Logical Relationship: Sirtuins and Cellular Redox State

Caption: Indirect influence of sirtuins on cellular redox.

Conclusion and Future Directions

This compound represents a significant advancement in the quest to effectively supplement intracellular glutathione levels. Its enhanced stability and ability to passively diffuse across cell membranes, followed by efficient enzymatic conversion to GSH by cytosolic thioesterases, make it a powerful tool for researchers and a promising therapeutic agent. The protocols outlined in this guide provide a framework for the accurate quantification of this conversion and the assessment of the enzymatic machinery involved.

Future research should focus on identifying the specific thioesterase isozymes responsible for SAG hydrolysis in different tissues and cell types, as well as their kinetic characterization. A deeper understanding of the regulation of these enzymes could open new avenues for optimizing the therapeutic efficacy of SAG. Furthermore, continued investigation into the interplay between SAG-mediated GSH replenishment and other cellular redox-regulating pathways, such as those governed by sirtuins, will provide a more complete picture of its impact on cellular health and disease.

References

- Vertex AI Search. Understanding the Mechanism: How S-Acetyl Glutathione Becomes Active in the Body. Accessed January 3, 2026.

- Springer Protocols. A Rapid Method for the Quantification of GSH and GSSG in Biological Samples. Accessed January 3, 2026.

- BenchChem. S-Acetylglutathione: A Technical Guide to Cellular Uptake and Transport Mechanisms. Accessed January 3, 2026.

- PubMed.

- ScienCell Research Laboratories. GSH/GSSG Ratio Assay (GSH/GSSG). Accessed January 3, 2026.

- MDPI. 2.8.6. Assessment of Intracellular Reduced (GSH) and Oxidized (GSSG)

- MDPI. Glutathione-Related Enzymes and Proteins: A Review. Accessed January 3, 2026.

- Protocols.io. Assessment of intracellular glutathione (GSH) level using Ellman's reagent. Accessed January 3, 2026.

- Analytical Methods (RSC Publishing). Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction. Accessed January 3, 2026.

- This compound: Physiological Roles and Pharmacokinetic Characteristics. Accessed January 3, 2026.

- PMC. S-Acyl Glutathione Thioesterase of Plant Tissue. Accessed January 3, 2026.

- PMC.

- PMC. Glutathione-Related Enzymes and Proteins: A Review. Accessed January 3, 2026.

- MakeWell UK.

- PubMed.

- PMC.

- YouTube. S-Acetyl L Glutathione vs. Liposomal Glutathione: Which Reigns Supreme?. Accessed January 3, 2026.

- ResearchGate. The role of GGT and amino acids in GSH metabolism. Accessed January 3, 2026.

- PMC.

- PubMed.

- Effects of Glutathione (an Antioxidant)

- ResearchGate. S-Acetylglutathione normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency. Accessed January 3, 2026.

- PMC. Sirtuin Deacetylases as Therapeutic Targets in the Nervous System. Accessed January 3, 2026.

- PubMed Central. Thioesterase enzyme families: Functions, structures, and mechanisms. Accessed January 3, 2026.

- PMC. Mechanisms and Molecular Probes of Sirtuins. Accessed January 3, 2026.

- ResearchGate. Deacetylation mechanism catalyzed by sirtuins. Accessed January 3, 2026.

- BenchChem. S-Acetylglutathione: A Technical Guide to a Promising Precursor for Intracellular Glutathione Synthesis. Accessed January 3, 2026.

- PMC. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Accessed January 3, 2026.

- PMC. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. Accessed January 3, 2026.

- PubMed. Gamma-glutamyl transpeptidase in glutathione biosynthesis. Accessed January 3, 2026.

- Eagle Biosciences. Glutathione HPLC Assay. Accessed January 3, 2026.

- PubMed. The S-thiolating activity of membrane gamma-glutamyltransferase: formation of cysteinyl-glycine mixed disulfides with cellular proteins and in the cell microenvironment. Accessed January 3, 2026.

- PMC.

- NIH. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection. Accessed January 3, 2026.

- PMC.

- PMC. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency. Accessed January 3, 2026.

- JRC Publications Repository. Development of a HPLC-UV method for the simultaneous determination of intracellular glutathione species in human cells. Accessed January 3, 2026.

- Primesep. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. Accessed January 3, 2026.

- PubMed. S-Acetylglutathione normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency. Accessed January 3, 2026.

- Chiropractic Economics.

- MPN Voice - HealthUnlocked. NAC (N-Acetylcysteine) at the FDA and vs oral gl... Accessed January 3, 2026.

- Invigor Medical. NAC vs. Glutathione: How They Work in the Body. Accessed January 3, 2026.

- PubMed.

- ResearchGate. Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. Accessed January 3, 2026.

- ACS Publications. Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. Accessed January 3, 2026.

- MDPI.

- MakeWell Global.

- PubChem.

Sources

- 1. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. esliteglutathione.com [esliteglutathione.com]

- 4. makewell.uk [makewell.uk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. S-acetyl- and S-phenylacetyl-glutathione as glutathione precursors in rat plasma and tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical and physicochemical properties of S-acetyl-L-glutathione

An In-depth Technical Guide to the Biochemical and Physicochemical Properties of S-acetyl-L-glutathione

Introduction: Overcoming the Glutathione Delivery Challenge

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is rightfully termed the body's "master antioxidant."[1][2] It is integral to detoxification, immune function, and maintaining cellular redox homeostasis.[1][3][4] Despite its critical physiological roles, the therapeutic potential of direct oral GSH supplementation is severely hampered by its inherent instability in the digestive tract and poor bioavailability.[1][5][6] To circumvent these limitations, this compound (SAG) was developed. SAG is a prodrug form of glutathione where an acetyl group is covalently attached to the sulfur atom of the cysteine residue.[5][7] This structural modification confers enhanced stability and lipophilicity, establishing SAG as a superior molecule for effectively elevating intracellular glutathione levels.[7][8][9][10] This guide offers a comprehensive technical examination of the physicochemical properties, biochemical mechanisms, and analytical methodologies pertinent to this compound, designed for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and formulation development. The key distinction of SAG lies in the S-acetylation, which transforms its behavior in biological and chemical systems compared to its parent compound, GSH.

Molecular Structure and Identifiers

This compound is chemically designated as L-γ-glutamyl-S-acetyl-L-cysteinyl-glycine.[11][12] The addition of the acetyl group (CH₃CO) to the thiol (-SH) group of the cysteine residue is the cornerstone of its enhanced stability and bioavailability.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are critical for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| CAS Number | 3054-47-5 | [11][12][13] |

| Molecular Formula | C₁₂H₁₉N₃O₇S | [11][12][13] |

| Molecular Weight | 349.4 g/mol | [11][12][13] |

| Appearance | Crystalline solid | [11] |

| Purity (Typical) | ≥98% | [11][12] |

| Solubility | ~1 mg/mL in PBS (pH 7.2); Soluble in hot water. | [11][12][14][15][16] |

| Storage Conditions | -20°C for long-term; 2-8°C under inert gas for short-term. | [11][14][16] |

| Stability | ≥4 years at -20°C (solid). Aqueous solutions unstable >1 day. | [11] |

Part 2: Biochemical Hallmarks and Mechanism of Action

The therapeutic and research value of SAG is derived from its unique biochemical behavior, which is engineered to solve the delivery problem of GSH.

Enhanced Stability and Oral Bioavailability

The primary advantage of SAG over GSH is its superior stability. The S-acetyl group serves two protective functions:

-

Steric Hindrance: It physically shields the reactive thiol group, preventing its oxidation to glutathione disulfide (GSSG).[4][17]

-

Enzymatic Resistance: It protects the molecule from degradation by peptidases and γ-glutamyl transpeptidases in the gastrointestinal tract.[5][18][19]

This enhanced stability ensures that a greater fraction of the ingested dose survives transit to the small intestine for absorption. Furthermore, the acetyl group increases the lipophilicity of the molecule, allowing it to be absorbed more readily across the intestinal epithelium and into circulation.[9][19]

Cellular Uptake and Intracellular Activation

SAG functions as a highly efficient intracellular GSH delivery system. Unlike GSH, which requires specific membrane transporters, SAG's increased lipophilicity allows it to passively diffuse across the cell membrane.[9]

Once inside the cell, the molecule undergoes a critical activation step. Cytoplasmic enzymes known as thioesterases rapidly hydrolyze the thioester bond, cleaving the acetyl group and releasing fully functional, reduced glutathione (GSH) directly into the cytosol.[2][7][11][12][14] This "Trojan horse" mechanism bypasses the need for de novo synthesis and ensures that GSH is delivered precisely where it is most needed.

Pharmacokinetic Profile

Pharmacokinetic studies in humans have demonstrated that after a single oral dose of SAG, the parent compound is often not quantifiable in plasma.[20] This suggests that deacetylation is a rapid process, likely occurring during or immediately after absorption. The administration of SAG leads to a statistically significant increase in the levels of GSH within both plasma and, crucially, in erythrocytes, which serve as a reliable reservoir and indicator of systemic GSH status.[8][20] This contrasts sharply with oral administration of GSH, which fails to produce a clinically meaningful increase in circulating glutathione.[6]

Part 3: Synthesis and Analytical Methodologies

For drug development and research applications, robust synthesis and analytical methods are paramount for ensuring the quality, purity, and efficacy of this compound.

Chemical Synthesis and Purification Workflow

Several methods for the synthesis of SAG have been developed. An efficient, scalable, one-step process involves the selective S-acetylation of glutathione using a mixed solvent system of DMF-TFA with Cobalt (II) chloride as a catalyst, achieving high yield (91%) and purity (99.7%).[10][21] An older, established method uses acetic anhydride in an acetic acid solution in the presence of perchloric acid.[22]

Regardless of the synthetic route, purification is critical. The primary impurities are typically unreacted GSH and its oxidized form, GSSG.[23] Recrystallization is an effective method for removing these impurities to yield a high-purity final product.[23]

Experimental Protocols

The following protocols provide standardized methods for the quality control of SAG and the assessment of its biological activity.

Protocol 1: HPLC Method for Purity Analysis of this compound

-

Rationale: This protocol uses reversed-phase high-performance liquid chromatography (HPLC) to separate SAG from its potential impurities, allowing for accurate quantification of its purity. This is the gold-standard method for quality assurance.

-

Methodology:

-

Reagent Preparation:

-

Mobile Phase A: 0.1% Sulfuric Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

-

Standard Preparation:

-

Accurately weigh and dissolve SAG reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

-

-

Sample Preparation:

-

Prepare the SAG sample to be tested in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[24]

-

Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 200 nm.[24]

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Run the standard to determine the retention time for SAG.

-

Run the sample and integrate the peak areas of all detected components.

-

Calculate the purity of the SAG sample using the following formula:

-

Purity (%) = (Area_SAG / Area_Total) * 100

-

-

-

Protocol 2: Enzymatic Recycling Assay for Intracellular Glutathione Quantification

-

Rationale: To validate the efficacy of SAG as a GSH prodrug, it is essential to measure its ability to increase intracellular GSH levels. The Tietze assay is a sensitive and highly specific spectrophotometric method for this purpose.[25]

-

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary fibroblasts, hepatocytes) at a suitable density and allow them to adhere overnight.

-

Treat cells with various concentrations of SAG (and a vehicle control) for a predetermined time course (e.g., 4, 8, 24 hours).

-

-

Sample Preparation (Cell Lysate):

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells and deproteinize the sample by adding 100 µL of 5% metaphosphoric acid.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble thiol fraction including GSH.

-

-

Assay Procedure (96-well plate format):

-

Prepare a GSH standard curve ranging from 0 to 25 µM.

-

Prepare a reaction mixture containing: 150 µL of 125 mM sodium phosphate buffer with 6.3 mM EDTA (pH 7.5), 10 µL of 0.4 mg/mL NADPH, 10 µL of 0.6 mg/mL DTNB (Ellman's Reagent), and 10 µL of 50 units/mL Glutathione Reductase.

-

To separate wells, add 20 µL of your standards or cell lysate supernatant.

-

Initiate the reaction by adding 200 µL of the reaction mixture to each well.

-

-

Measurement and Analysis:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculate the rate of reaction (Vmax) for each well.

-

Plot the Vmax of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of total glutathione in the samples by interpolating their Vmax values from the standard curve. Normalize the results to the protein content of the cell lysate.

-

-

Part 4: Applications in Research and Drug Development

The unique properties of SAG make it a valuable tool in a wide array of research fields and a promising candidate for therapeutic development.

Key Research Applications

-

GSH Depletion Models: SAG is highly effective at restoring intracellular GSH in models of genetic deficiency, such as fibroblasts from patients with glutathione synthetase deficiency.[11][12][14]

-

Hepatoprotection: In preclinical models of liver injury, SAG administration has been shown to protect hepatocytes by restoring the GSH:GSSG ratio, enhancing antioxidant enzyme activity (e.g., SOD), and reducing inflammation via the TLR4/NF-κB pathway.[26][27]

-

Neuroscience: Due to its ability to cross the blood-brain barrier, SAG is being investigated for its potential to mitigate oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's.[10][28]

-

Antiviral Research: SAG has demonstrated the ability to inhibit the replication of Herpes Simplex Virus 1 (HSV-1) in both cell culture and animal models, an effect not seen with GSH administration.[11][12]

-

Oncology: Intriguingly, SAG has been shown to selectively induce apoptosis in certain human lymphoma cell lines through a mechanism involving the depletion of intracellular GSH in those specific cancer cells, highlighting a context-dependent activity.[12][29][30]

Considerations for Drug Development

-

Formulation Strategies: To maximize bioavailability, SAG is often formulated in delayed-release capsules designed to protect it from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.[6]

-

Safety Profile: Toxicological studies support a strong safety profile for SAG. It is not genotoxic or mutagenic, and acute oral toxicity studies show a high LD₅₀ (>2000 mg/kg).[31] A 13-week repeated dose study established a No-Observed-Adverse-Effect Level (NOAEL) of 1500 mg/kg/day, the highest dose tested.[31]

-

Regulatory Landscape: SAG is primarily available as a dietary supplement in many regions.[31][32] Its development as a pharmaceutical agent would require rigorous clinical trials to establish efficacy for specific indications.

Conclusion

This compound represents a significant and intelligent advancement in antioxidant science. By chemically modifying the glutathione molecule, SAG overcomes the fundamental obstacles of instability and poor bioavailability that limit the utility of oral GSH. Its mechanism of action—passive cellular entry followed by intracellular conversion to active GSH—makes it a highly effective agent for replenishing the body's master antioxidant. The robust preclinical data supporting its role in hepatoprotection, neuroprotection, and immune modulation, combined with a favorable safety profile, positions SAG as a molecule of profound interest for both basic research and the development of next-generation therapeutics aimed at combating oxidative stress-related pathologies. While promising, further large-scale, long-term human clinical trials are necessary to fully realize its therapeutic potential.[1][26]

References

- Why does S-Acetyl Glutathione work better than Reduced L-Gluthione? (2024). Vertex AI Search.

- Understanding the Mechanism: How S-Acetyl Glutathione Becomes Active in the Body. (n.d.). Eslite.

- This compound: A Comprehensive Analysis From Molecular Mechanism to Health Applic

- This compound: Physiological Roles and Pharmacokinetic Characteristics. (2024). BOC Sciences.

- L-Glutathione vs. S-Acetyl Glutathione: Which Form Offers Better Health Benefits? (n.d.). Neurohacker Collective.

- Fanelli, S., et al. (2018). Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers.

- L-Glutathione vs. S-Acetyl Glutathione: Which is Right for You? (n.d.). HER®.

- S-Acetyl Glutathione to Support Mitochondrial Health. (2023).

- Difference between this compound and Glutathione. (2024). Xi'an Lyphar Biotech Co., Ltd.

- S-Acetylglutathione: A Technical Guide to Cellular Uptake and Transport Mechanisms. (2025). BenchChem.

- The Science Behind S-Acetyl Glut

- Method to Increase Absorption and Bioavailability of Oral Glutathione. (n.d.).

- This compound Product Inform

- The benefits of glutathione supplement

- This compound: Preparation; Benefits and Side effects. (2024). ChemicalBook.

- Fanelli, S., et al. (2018). Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. Semantic Scholar.

- S-Acetylglutathione. (2025).

- Improving the yield and purity of synthesized S-Acetylglut

- The Science of this compound: Enhanced Antioxidant Power Explained. (n.d.). Active-Biotech.

- This compound (S-Acetylglutathione, CAS Number: 3054-47-5). (n.d.). Cayman Chemical.

- This compound | 3054-47-5. (2025). ChemicalBook.

- This compound. (n.d.).

- Iannitti, T., et al. (2022).

- Method for preparing this compound. (n.d.).

- This compound CAS#: 3054-47-5. (n.d.). ChemicalBook.

- Production of s-acetyl glutathione. (1956).

- Antioxidant Effect of a Combination of this compound, Vitamin E, Silybum Marianum on Hepatic Cells under Oxidative Stress: An In Vitro Study. (2024).

- This compound: activities and applic

- Locigno, R., et al. (2002). S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism. PubMed.

- Galzigna, L., et al. (1994).

- How to Choose the Best S-Acetyl Glutathione Powder for Food Use. (2025). Plant Care.

- An Improved Process for Preparation of this compound. (2015).

- Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers. (2025).

- Leroux, A., et al. (2025). Safety assessment of S-Acetyl Glutathione for use in foods and dietary supplements. Food and Chemical Toxicology.

- The Science Behind S-Acetyl Glut

- Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: Applications to mammalian blood and other tissues. Analytical Biochemistry.

- HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column. (n.d.). SIELC Technologies.

Sources

- 1. her-essentials.com [her-essentials.com]

- 2. S-Acetyl Glutathione to Support Mitochondrial Health [casi.org]

- 3. Difference between this compound and Glutathione Competitive Price [biolyphar.com]

- 4. makewell.uk [makewell.uk]

- 5. esliteglutathione.com [esliteglutathione.com]

- 6. US20140100283A1 - Method to Increase Absorption and Bioavailability of Oral Glutathione - Google Patents [patents.google.com]

- 7. This compound: Physiological Roles and Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]

- 8. graphyonline.com [graphyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound:Preparation; Benefits and Side effects_Chemicalbook [chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. S-Acetylglutathione | C12H19N3O7S | CID 9894372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | 3054-47-5 [chemicalbook.com]

- 15. biomol.com [biomol.com]

- 16. This compound CAS#: 3054-47-5 [m.chemicalbook.com]

- 17. makewell.co [makewell.co]

- 18. hormonesynergy.com [hormonesynergy.com]

- 19. nbinno.com [nbinno.com]

- 20. [PDF] Oral Administration of S-acetyl-glutathione: Impact on the Levels of Glutathione in Plasma and in Erythrocytes of Healthy Volunteers | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US2760956A - Production of s-acetyl glutathione - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

- 24. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 25. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 26. gihichem.com [gihichem.com]

- 27. S-Acetyl-Glutathione Attenuates Carbon Tetrachloride-Induced Liver Injury by Modulating Oxidative Imbalance and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. esliteglutathione.com [esliteglutathione.com]

- 29. This compound: activities and applications_Chemicalbook [chemicalbook.com]

- 30. S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Safety assessment of S-Acetyl Glutathione for use in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. How to Choose the Best S-Acetyl Glutathione Powder for Food Use [plantin.alibaba.com]

An In-depth Technical Guide: S-acetyl-L-glutathione's Role in Modulating Mitochondrial Redox State

Introduction: The Pivotal Role of Mitochondrial Redox Homeostasis

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. However, this vital function comes at a cost: the generation of reactive oxygen species (ROS) as a byproduct of oxidative phosphorylation.[1][2] While low levels of ROS are essential for cellular signaling, excessive production leads to oxidative stress, a condition implicated in a myriad of pathologies, including neurodegenerative diseases, cardiovascular disorders, and the aging process itself.[3][4]

To counteract the damaging effects of ROS, mitochondria possess a sophisticated antioxidant defense system, with glutathione (GSH) being the most abundant and crucial non-protein thiol.[1][2] Mitochondrial glutathione (mGSH) is the primary line of defense for maintaining the appropriate mitochondrial redox environment.[1] It directly scavenges free radicals and acts as a cofactor for enzymes like glutathione peroxidase, which neutralizes harmful peroxides.[5] The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular oxidative stress.[1][6] A disruption in this delicate balance can lead to mitochondrial dysfunction and, ultimately, cell death.[1]

However, maintaining optimal mGSH levels presents a significant challenge. Glutathione is synthesized in the cytosol and must be transported into the mitochondria.[2] Furthermore, oral supplementation with standard glutathione has poor bioavailability due to its rapid degradation in the digestive system.[7][8][9][10][11] This has spurred the development of more stable and bioavailable forms of glutathione, with S-acetyl-L-glutathione (SAG) emerging as a promising candidate.[7][10][12]

This technical guide will provide an in-depth exploration of this compound and its role in modulating the mitochondrial redox state. We will delve into its unique mechanism of action, its advantages over other glutathione delivery methods, and its therapeutic potential in conditions associated with mitochondrial oxidative stress.

The Challenge of Modulating Mitochondrial Glutathione

Directly increasing intracellular and, more specifically, mitochondrial glutathione levels through supplementation has been a long-standing challenge for researchers and clinicians.

-

Poor Bioavailability of Oral Glutathione: When taken orally, reduced L-glutathione (GSH) is largely hydrolyzed in the gastrointestinal tract by the enzyme γ-glutamyl transpeptidase, breaking it down into its constituent amino acids.[10] This enzymatic degradation significantly limits its absorption and systemic availability.[9][13] Studies have shown that even high oral doses of GSH do not lead to a significant increase in circulating glutathione levels.[10]

-

Inefficient Cellular Uptake: Even if some intact glutathione reaches the bloodstream, its transport across the cell membrane and subsequently into the mitochondrial matrix is a regulated and often inefficient process.

-

Precursor Limitations: An alternative strategy involves supplementing with glutathione precursors like N-acetylcysteine (NAC).[14][15] While NAC can increase cysteine availability, which is the rate-limiting amino acid for glutathione synthesis, this approach is dependent on the cell's enzymatic machinery to synthesize glutathione.[14][15][16] In conditions of high oxidative stress or in individuals with compromised enzymatic function, this conversion may not be sufficient to meet the demand for glutathione.[16]

These limitations underscore the need for a glutathione delivery system that can bypass these metabolic hurdles and effectively replenish intracellular and mitochondrial glutathione stores.

This compound: A Novel Solution for Enhanced Bioavailability and Cellular Delivery

This compound (SAG) is a derivative of glutathione where an acetyl group is attached to the sulfur atom of the cysteine residue.[7][12] This simple yet elegant modification confers several key advantages that overcome the limitations of traditional glutathione supplementation.[9][11][17][18]

Mechanism of Action: Protection, Absorption, and Intracellular Release

The efficacy of SAG lies in its unique "protection-release" mechanism:

-

Enhanced Stability and Absorption: The acetyl group protects the glutathione molecule from degradation by digestive enzymes in the stomach and small intestine.[7][8][9][18][19] This allows SAG to remain intact and be absorbed from the gastrointestinal tract into the bloodstream.[7][17][20]

-

Efficient Cellular Uptake: Once in circulation, SAG can readily cross cellular membranes.[9][10][12]

-

Intracellular Deacetylation and Release of Active Glutathione: Inside the cell, intracellular enzymes called thioesterases efficiently remove the acetyl group from SAG.[7][12][21] This process releases the active, reduced form of glutathione (GSH) directly within the cell, where it is needed most.[7][11]

This targeted delivery system ensures that a higher concentration of functional glutathione reaches the intracellular environment, including the mitochondria.[7][19]

Visualizing the Advantage: SAG vs. Standard Glutathione

To better illustrate the superior bioavailability of this compound, the following diagram outlines the metabolic fate of both standard glutathione and SAG following oral administration.

Caption: Comparative metabolic pathways of oral GSH and SAG.

Experimental Evidence: The Impact of SAG on Mitochondrial Redox State

A growing body of scientific literature supports the efficacy of this compound in modulating the mitochondrial redox state and mitigating oxidative stress.

Quantitative Data from Preclinical Studies

| Parameter Measured | Model System | Treatment | Outcome | Reference |

| Intracellular GSH Levels | Fibroblasts from patients with glutathione synthetase deficiency | This compound | Significant increase in intracellular GSH levels | [12] |

| Liver GSH and GSSG Levels | Mouse model of liver injury | This compound | Restored GSH levels and reduced GSSG levels | [21] |

| Superoxide Dismutase (SOD) Activity | Mouse model of liver injury | This compound | Significantly restored SOD activity | [21] |

| Proinflammatory Cytokines (TNF-α, IL-6, IL-1β) | Animal models | This compound | Reduced levels in both serum and liver | [12] |

These studies demonstrate that SAG administration can effectively replenish intracellular glutathione stores, enhance the activity of endogenous antioxidant enzymes, and reduce inflammation, all of which contribute to a more favorable mitochondrial redox environment.

Methodologies for Assessing Mitochondrial Redox State

For researchers and drug development professionals investigating the effects of this compound, a variety of robust assays are available to assess mitochondrial function and redox status.

Protocol 1: Measurement of Mitochondrial Glutathione Levels

Objective: To quantify the concentration of reduced and oxidized glutathione within the mitochondrial compartment.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with this compound at various concentrations and for different time points, alongside appropriate vehicle controls.

-

Mitochondrial Isolation: Harvest the cells and perform mitochondrial isolation using a commercially available kit or a standard differential centrifugation protocol.

-

Glutathione Quantification:

-

Option A: HPLC-based methods: Utilize high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for the separation and quantification of GSH and GSSG. This method offers high sensitivity and specificity.

-

Option B: Genetically Encoded Probes: Transfect cells with mitochondria-targeted redox-sensitive green fluorescent proteins (roGFPs).[22][23] These probes allow for real-time, ratiometric measurements of the GSH/GSSG ratio in living cells using fluorescence microscopy or a microplate reader.[22][23]

-

-

Data Analysis: Calculate the GSH and GSSG concentrations and determine the GSH/GSSG ratio. Compare the results from SAG-treated cells to the control group.

Workflow for Assessing Mitochondrial Glutathione

The following diagram illustrates a typical experimental workflow for measuring mitochondrial glutathione levels.

Caption: Experimental workflow for mitochondrial GSH measurement.

Protocol 2: Assessment of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the levels of mitochondrial ROS, particularly superoxide, in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with SAG as described in Protocol 1. Include a positive control for ROS induction (e.g., antimycin A).[24]

-

Staining with Mitochondria-Specific ROS Probes:

-

Imaging and Quantification:

-

Fluorescence Microscopy: Visualize the fluorescence of the ROS probe within the mitochondria of living cells.

-

Flow Cytometry: Quantify the mean fluorescence intensity of the ROS probe in a population of cells.

-

-

Data Analysis: Compare the fluorescence intensity of SAG-treated cells to control cells to determine the effect on mitochondrial ROS levels.

Therapeutic Implications and Future Directions

The ability of this compound to effectively replenish mitochondrial glutathione and mitigate oxidative stress has significant therapeutic implications for a wide range of diseases.

-

Neurodegenerative Diseases: Oxidative stress and mitochondrial dysfunction are key pathological features of diseases like Parkinson's and Alzheimer's. By bolstering mitochondrial antioxidant defenses, SAG may offer a neuroprotective strategy.

-

Liver Diseases: The liver is a major site of detoxification and is particularly vulnerable to oxidative damage.[21][27] SAG has shown promise in protecting liver cells from toxin-induced injury and may be beneficial in conditions like non-alcoholic fatty liver disease (NAFLD).[19][27]

-

Cardiovascular Diseases: Mitochondrial oxidative stress contributes to the pathophysiology of various cardiovascular conditions. Restoring mitochondrial redox balance with SAG could be a valuable therapeutic approach.[3]

-

Healthy Aging: The age-related decline in glutathione levels is associated with increased oxidative stress and cellular damage.[28] Supplementation with SAG may help support healthy aging by maintaining cellular and mitochondrial function.[28]

Future research should focus on well-designed clinical trials to further elucidate the therapeutic efficacy of this compound in these and other conditions. Additionally, further investigation into the precise mechanisms of SAG's action within different cell types and disease models will be crucial for optimizing its clinical application.

Conclusion

This compound represents a significant advancement in our ability to modulate the mitochondrial redox state. Its unique chemical structure allows it to overcome the bioavailability and delivery challenges associated with standard glutathione, enabling efficient replenishment of intracellular and mitochondrial glutathione pools. By bolstering the primary antioxidant defense system of the mitochondria, SAG offers a promising therapeutic strategy for a wide range of diseases and conditions characterized by oxidative stress and mitochondrial dysfunction. As our understanding of the intricate role of mitochondrial redox signaling in health and disease continues to grow, this compound is poised to become an invaluable tool for researchers, scientists, and drug development professionals.

References

- This compound: A Comprehensive Analysis From Molecular Mechanism to Health Application - Gihi Chemicals Co.,Limited. (2025). Blog.

- Understanding the Mechanism: How S-Acetyl Glutathione Becomes Active in the Body. (n.d.). Eslite.

- This compound: activities and applic

- S-Acetyl Glutathione to Support Mitochondrial Health. (2023). casi.org.

- The Science Behind S-Acetyl Glut